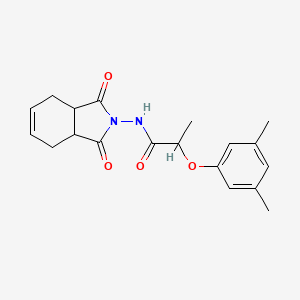![molecular formula C20H25BrN2O2S B4267688 1-[(4-bromo-5-propyl-2-thienyl)carbonyl]-4-(2-ethoxyphenyl)piperazine](/img/structure/B4267688.png)
1-[(4-bromo-5-propyl-2-thienyl)carbonyl]-4-(2-ethoxyphenyl)piperazine
Overview
Description
1-[(4-bromo-5-propyl-2-thienyl)carbonyl]-4-(2-ethoxyphenyl)piperazine is a chemical compound that has been studied for its potential use in scientific research. This compound is also known as BPTP and has been synthesized using various methods.
Mechanism of Action
The mechanism of action of BPTP is not fully understood. However, it is believed that BPTP acts as a partial agonist at the serotonin 5-HT1A receptor and a partial antagonist at the dopamine D2 receptor. This dual action may contribute to the compound's potential therapeutic effects.
Biochemical and Physiological Effects
BPTP has been shown to have various biochemical and physiological effects. In animal studies, BPTP has been shown to increase levels of serotonin and dopamine in certain brain regions. BPTP has also been shown to decrease levels of the stress hormone cortisol. These findings suggest that BPTP may have potential as a therapeutic agent for the treatment of mood disorders and stress-related disorders.
Advantages and Limitations for Lab Experiments
One advantage of using BPTP in lab experiments is its high affinity for the serotonin 5-HT1A receptor and dopamine D2 receptor. This allows for more precise targeting of these receptors in studies of mood disorders and addiction. However, one limitation of using BPTP in lab experiments is its relatively low potency compared to other compounds that target these receptors. This may require higher doses of BPTP to achieve the desired effects, which could lead to potential side effects.
Future Directions
There are several future directions for research on BPTP. One area of research involves the development of more potent analogs of BPTP that target the serotonin 5-HT1A receptor and dopamine D2 receptor. Another area of research involves the study of BPTP in animal models of mood disorders and addiction. This could provide valuable insights into the compound's potential therapeutic effects. Additionally, further research is needed to fully understand the mechanism of action of BPTP and its effects on other neurotransmitter systems.
Scientific Research Applications
BPTP has been studied for its potential use in scientific research. One area of research involves the study of the compound's effects on the central nervous system. BPTP has been shown to have an affinity for the serotonin 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and stress. BPTP has also been shown to have an affinity for the dopamine D2 receptor, which is involved in the regulation of reward and motivation. These findings suggest that BPTP may have potential as a therapeutic agent for the treatment of mood disorders and addiction.
properties
IUPAC Name |
(4-bromo-5-propylthiophen-2-yl)-[4-(2-ethoxyphenyl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25BrN2O2S/c1-3-7-18-15(21)14-19(26-18)20(24)23-12-10-22(11-13-23)16-8-5-6-9-17(16)25-4-2/h5-6,8-9,14H,3-4,7,10-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDKHWUQZANYMGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C=C(S1)C(=O)N2CCN(CC2)C3=CC=CC=C3OCC)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25BrN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Bromo-5-propylthiophen-2-yl)[4-(2-ethoxyphenyl)piperazin-1-yl]methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[2-(4-isopropoxyphenyl)-4-quinolinyl]carbonyl}-N-methylhydrazinecarbothioamide](/img/structure/B4267605.png)
![N-(4-chloro-3-nitrophenyl)-2-{[5-(4,5-dibromo-2-thienyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4267616.png)
![2-{[2-(2,4-dichlorophenyl)-4-quinolinyl]carbonyl}-N-methylhydrazinecarbothioamide](/img/structure/B4267631.png)
![N-methyl-2-{[2-(5-methyl-2-thienyl)-4-quinolinyl]carbonyl}hydrazinecarbothioamide](/img/structure/B4267636.png)

![2-({5-[2-(4-chlorophenyl)cyclopropyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)-N-(2-methylphenyl)acetamide](/img/structure/B4267664.png)
![2-[(5-{[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]methyl}-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-methylphenyl)acetamide](/img/structure/B4267671.png)
![2-({4-ethyl-5-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]-4H-1,2,4-triazol-3-yl}thio)-N-(2-methylphenyl)acetamide](/img/structure/B4267674.png)
![N-(4-chlorobenzyl)-2-({5-[2-(4-chlorophenyl)cyclopropyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4267679.png)
![N-(4-chlorobenzyl)-2-({4-ethyl-5-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4267682.png)
![6-bromo-4-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylcarbonyl)-2-(3-ethoxyphenyl)quinoline](/img/structure/B4267689.png)
![N-(2,4-dichlorophenyl)-2-({5-[2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)ethyl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4267695.png)
![N-(2,4-dichlorophenyl)-2-({4-ethyl-5-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4267708.png)
![N-(2,4-dichlorophenyl)-2-({5-[4-(difluoromethoxy)phenyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4267722.png)